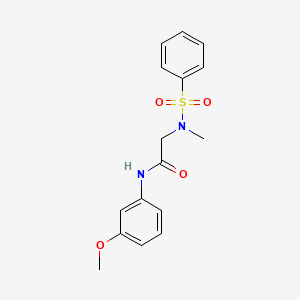![molecular formula C10H15ClN2O2S B5890277 4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B5890277.png)
4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, a dimethylaminoethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amino-substituted benzenesulfonamides.
Scientific Research Applications
4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry:
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or interfere with the pH regulation in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzenesulfonamide
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
Uniqueness
4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-13(2)8-7-12-16(14,15)10-5-3-9(11)4-6-10/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRXYXCGPDADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(4-methylphenyl)-7-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B5890205.png)


![1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B5890229.png)
![N-(3,4-DIMETHOXYPHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE](/img/structure/B5890235.png)
![N-[2-(4-morpholinyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5890237.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide](/img/structure/B5890251.png)
![2-[(2-chlorophenyl)methyl-propylamino]ethanol](/img/structure/B5890255.png)
![N-benzyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B5890262.png)

![1-[(4-tert-butylbenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5890301.png)

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5890315.png)
